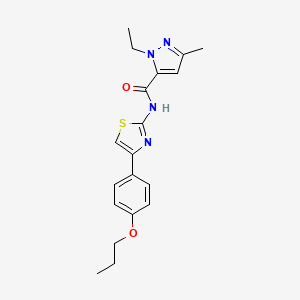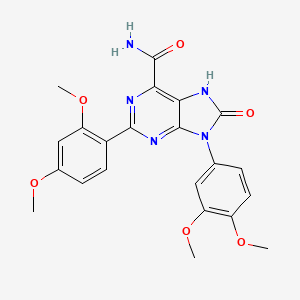![molecular formula C24H22FN3O4 B2945883 3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921569-57-5](/img/structure/B2945883.png)
3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H22FN3O4 and its molecular weight is 435.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with a similar pyrido[2,3-d]pyrimidine structure have been reported to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Biochemical Pathways
Compounds with a similar structure, such as fused pyrimidines, have been reported as kinase inhibitor scaffolds . Kinases play a crucial role in cellular signaling pathways, and their inhibition can affect a variety of cellular processes.
Result of Action
Based on its potential as a kinase inhibitor , it could potentially affect cellular signaling pathways, leading to changes in cell growth, differentiation, and survival.
Análisis Bioquímico
Biochemical Properties
The compound, 3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, has been found to interact with various enzymes and proteins . It has been suggested that it may have a role in biochemical reactions, particularly those involving kinase enzymes
Cellular Effects
In terms of cellular effects, this compound has been found to influence cell function . It may impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells are still being studied.
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to understand its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are being conducted to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently being studied. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are being investigated. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently under study. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c1-31-20-10-7-16(14-21(20)32-2)11-13-27-23(29)22-19(4-3-12-26-22)28(24(27)30)15-17-5-8-18(25)9-6-17/h3-10,12,14H,11,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPFHFZIHLUBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2945804.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-{[5-(4-CHLOROPHENYL)-2-(4-ETHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2945808.png)
![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2945810.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2945812.png)
![1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2945813.png)
![6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2945815.png)

![(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2945817.png)
![2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2945819.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2945820.png)

